molecular formula C11H16Cl2N4 B13501758 4-{Imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride

4-{Imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride

Cat. No.: B13501758
M. Wt: 275.17 g/mol
InChI Key: DXLBVOVNDUTQOB-UHFFFAOYSA-N
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Description

4-{Imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The dihydrochloride form of this compound is often used to enhance its solubility and stability in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{Imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride typically involves a multi-step process One common method includes the condensation of 2-aminopyrimidine with a suitable aldehyde or ketone to form the imidazo[1,2-a]pyrimidine coreThe final step involves the conversion of the free base to the dihydrochloride salt using hydrochloric acid .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-{Imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

4-{Imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-{Imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases or modulate receptor signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{Imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride is unique due to its specific arrangement of nitrogen atoms and the presence of the piperidine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C11H16Cl2N4

Molecular Weight

275.17 g/mol

IUPAC Name

2-piperidin-4-ylimidazo[1,2-a]pyrimidine;dihydrochloride

InChI

InChI=1S/C11H14N4.2ClH/c1-4-13-11-14-10(8-15(11)7-1)9-2-5-12-6-3-9;;/h1,4,7-9,12H,2-3,5-6H2;2*1H

InChI Key

DXLBVOVNDUTQOB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CN3C=CC=NC3=N2.Cl.Cl

Origin of Product

United States

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